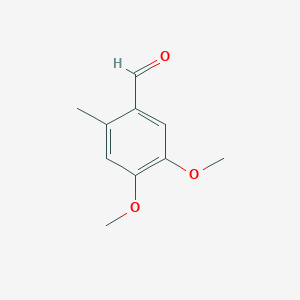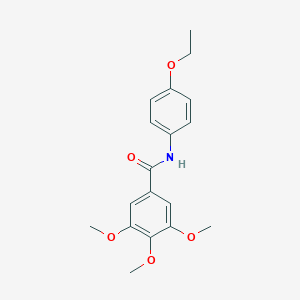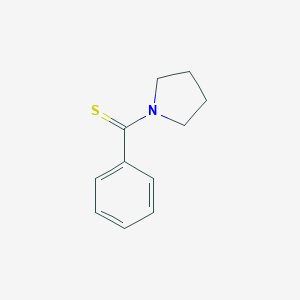
1-Benzothioylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzothioylpyrrolidine, also known as BTP, is a chemical compound that belongs to the class of thioamides. It has been extensively studied for its potential applications in scientific research due to its unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of 1-Benzothioylpyrrolidine involves the formation of a stable complex with metal ions, which results in the removal of these ions from the surrounding environment. This process is known as chelation and is a common method used in the treatment of heavy metal poisoning.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Benzothioylpyrrolidine has a low toxicity profile and does not have any significant adverse effects on biochemical and physiological processes in animals. It has been shown to be effective in reducing the levels of heavy metals in the liver, kidney, and brain tissues of animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Benzothioylpyrrolidine in lab experiments is its ability to selectively remove metal ions from the surrounding environment without affecting other chemical species. However, its effectiveness in different experimental conditions may vary, and further studies are needed to determine its limitations.
Direcciones Futuras
There are several potential future directions for the use of 1-Benzothioylpyrrolidine in scientific research. One area of interest is the development of new chelating agents that are more effective and selective in removing metal ions from contaminated water sources. Another potential application is the use of 1-Benzothioylpyrrolidine in the treatment of heavy metal poisoning in humans. Further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-Benzothioylpyrrolidine involves the reaction of pyrrolidine with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of recrystallization steps.
Aplicaciones Científicas De Investigación
1-Benzothioylpyrrolidine has been used in various scientific research studies due to its ability to act as a chelating agent for metal ions. It has been shown to be effective in the removal of heavy metals from contaminated water sources, as well as in the treatment of heavy metal poisoning in animals.
Propiedades
Número CAS |
15563-45-8 |
|---|---|
Nombre del producto |
1-Benzothioylpyrrolidine |
Fórmula molecular |
C11H13NS |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
phenyl(pyrrolidin-1-yl)methanethione |
InChI |
InChI=1S/C11H13NS/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Clave InChI |
RTZUSCLEISSKNQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2 |
SMILES canónico |
C1CCN(C1)C(=S)C2=CC=CC=C2 |
Solubilidad |
28.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



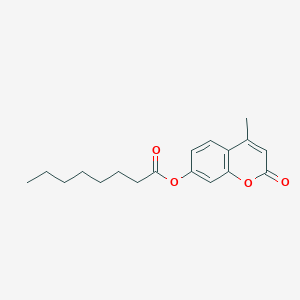
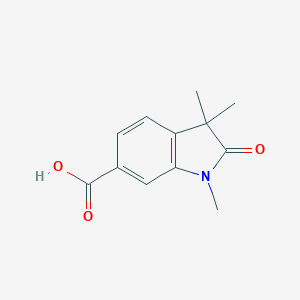
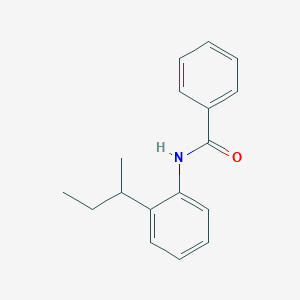
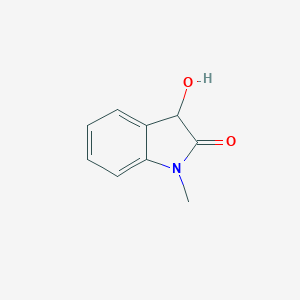

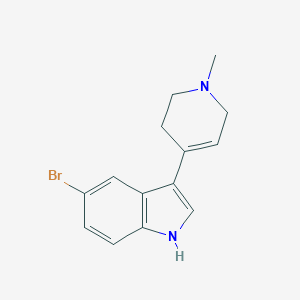
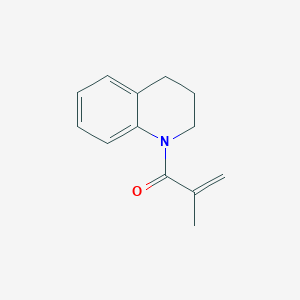
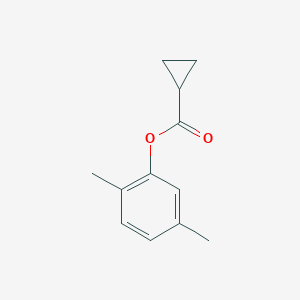
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
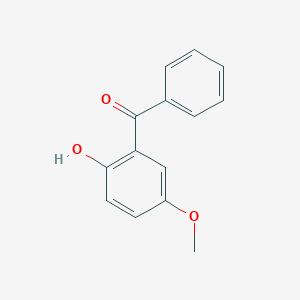
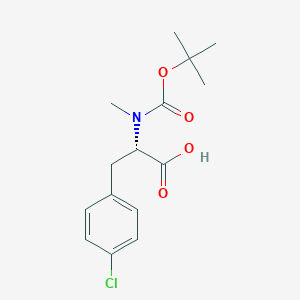
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
